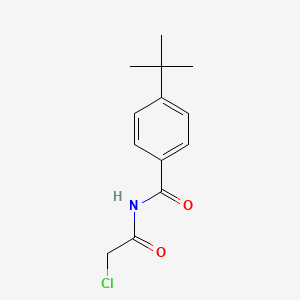

4-tert-butyl-N-(chloroacetyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry and Chemical Biology

The benzamide scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.net Its derivatives are known to exhibit a diverse range of biological activities, including anti-inflammatory, anticancer, and neuroleptic properties. nih.govnih.gov The versatility of the benzamide core allows for systematic structural modifications, enabling chemists to fine-tune the pharmacological profiles of new molecular entities. nih.gov In synthetic chemistry, benzamides are valuable intermediates and building blocks for constructing more complex molecules. researchgate.net The amide bond's stability and the aromatic ring's susceptibility to various substitutions make the benzamide scaffold a reliable platform for chemical exploration.

Overview of Chloroacetyl and tert-Butyl Moieties in Organic Compounds

The structure of 4-tert-butyl-N-(chloroacetyl)benzamide incorporates two key functional groups that impart distinct chemical properties: the chloroacetyl group and the tert-butyl group.

The chloroacetyl moiety , specifically the chloroacetyl chloride precursor, is a highly versatile reagent in organic synthesis. researchgate.net It is a bifunctional compound, containing both an acyl chloride and an alkyl chloride. This dual reactivity makes it an excellent building block for synthesizing a variety of heterocyclic compounds and other complex organic molecules. The chloroacetyl group can readily react with nucleophiles, such as amines, to form stable amide bonds, a common strategy in pharmaceutical synthesis. scielo.org.za The chlorine atom serves as a reactive handle, allowing for subsequent nucleophilic substitution reactions to further elaborate the molecular structure. Chloroacetamide derivatives, formed by reacting chloroacetyl chloride with amines, are recognized as important intermediates for generating compounds with potential biological activities. scielo.org.za

The tert-butyl group is a bulky alkyl substituent that significantly influences a molecule's steric and electronic properties. ontosight.ai Its considerable size can create steric hindrance, which can direct the outcome of chemical reactions and provide kinetic stabilization to reactive intermediates. In medicinal chemistry, the introduction of a tert-butyl group can impact a molecule's binding affinity to biological targets and alter its metabolic stability. This group is often incorporated into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.

Research Context of this compound within Benzamide Chemistry

Within the field of benzamide chemistry, this compound is primarily recognized as a synthetic intermediate. Its structure combines the pharmacologically relevant 4-tert-butyl benzamide core with a reactive N-chloroacetyl side chain. This design makes it a valuable precursor for the synthesis of more complex molecules intended for biological evaluation.

Researchers can utilize the reactivity of the chloroacetyl group to introduce a wide variety of other functional groups through nucleophilic substitution. This allows for the creation of a library of derivatives based on the 4-tert-butyl benzamide scaffold. Given that various substituted benzamides are explored for their potential as therapeutic agents, nih.govontosight.ai this compound serves as a key building block for developing novel compounds for drug discovery programs. The synthesis of such compounds typically involves the chloroacetylation of a primary amine, in this case, 4-tert-butylbenzamide (B1266068), to yield the reactive intermediate. scielo.org.za

Below are the known chemical properties of the compound.

| Property | Value |

| Molecular Formula | C13H16ClNO2 |

| Molecular Weight | 253.72 g/mol |

| CAS Number | 743452-51-9 |

| MDL Number | MFCD05263777 |

Table 1: Chemical Properties of this compound. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(2-chloroacetyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWKNRMLYBAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl N Chloroacetyl Benzamide

Synthesis of the Core 4-tert-Butylbenzamide (B1266068) Moiety

The foundational structure of the target compound is 4-tert-butylbenzamide. Its synthesis involves the creation of a stable amide bond, a cornerstone reaction in organic synthesis. This is typically preceded by the synthesis and functionalization of its aromatic precursor.

Amidation Strategies for N-Acylation

N-acylation is the key step in forming the benzamide (B126) core. This transformation involves the reaction of an activated carboxylic acid derivative with an amine. In the context of 4-tert-butylbenzamide, the most common strategy is the reaction of 4-tert-butylbenzoyl chloride with ammonia (B1221849) or an ammonia equivalent.

The general mechanism for this acylation involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. While various methods for amide bond formation exist, the use of acyl chlorides is a well-established and efficient route.

| Reagent 1 | Reagent 2 | Product | Key Transformation |

| 4-tert-Butylbenzoyl Chloride | Ammonia | 4-tert-Butylbenzamide | N-Acylation |

Precursor Synthesis and Functionalization

The primary precursor for the core moiety is 4-tert-butylbenzoic acid. This aromatic carboxylic acid is typically synthesized via the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.comvinatiorganics.com This industrial method provides a direct route to the desired benzoic acid derivative. chemicalbook.comvinatiorganics.com

To prepare for the amidation step, the carboxylic acid group of 4-tert-butylbenzoic acid must be "activated" to increase its reactivity toward the amine nucleophile. A standard method for this activation is the conversion of the carboxylic acid into an acyl chloride. This is commonly achieved by treating 4-tert-butylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 4-tert-butylbenzoyl chloride. This acyl chloride is a key intermediate, readily susceptible to nucleophilic attack for the subsequent amidation reaction. derpharmachemica.com

| Starting Material | Reagent | Product | Purpose |

| 4-tert-Butyltoluene | Air (Oxidation) | 4-tert-Butylbenzoic Acid | Precursor Synthesis |

| 4-tert-Butylbenzoic Acid | Thionyl Chloride (SOCl₂) | 4-tert-Butylbenzoyl Chloride | Carboxylic Acid Activation |

Introduction of the Chloroacetyl Group

With the 4-tert-butylbenzamide core synthesized, the next critical step is the introduction of the chloroacetyl group. This is an N-acylation reaction where the amide nitrogen acts as the nucleophile.

Reaction with Chloroacetyl Chloride

The introduction of the chloroacetyl moiety is achieved by reacting 4-tert-butylbenzamide with chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the benzamide attacks the carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in an inert solvent and in the presence of a base to act as an HCl scavenger. The formation of HCl is a byproduct of the acylation, and its removal by a base prevents the protonation of the starting amide and promotes the reaction's progression. researchgate.netsphinxsai.com

This reaction transforms the primary amide into a more complex N-acylbenzamide, incorporating a reactive chloroacetyl functional group.

Optimization of Reaction Conditions and Yields

The efficiency of the N-chloroacetylation reaction is highly dependent on the chosen conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Solvent: A variety of aprotic solvents can be employed, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene. researchgate.netsphinxsai.com Recent studies have also explored more environmentally benign conditions, such as the use of phosphate (B84403) buffer, which can lead to rapid and high-yielding reactions. tandfonline.comtandfonline.com

Base: The choice of base is crucial for neutralizing the HCl byproduct. Organic bases like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used in organic solvents. researchgate.netsphinxsai.com In aqueous systems, the buffer itself can maintain the optimal pH. tandfonline.comtandfonline.com The base should be non-nucleophilic to avoid competing reactions with the chloroacetyl chloride.

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the highly reactive chloroacetyl chloride to control the exothermic nature of the reaction. sphinxsai.com It is then typically allowed to warm to room temperature to proceed to completion. sphinxsai.com

Optimization studies on similar N-chloroacetylation reactions have shown that high to excellent yields (75-95%) can be achieved within a few hours at room temperature by carefully selecting the appropriate solvent and base combination. sphinxsai.com

| Parameter | Options | Rationale |

| Solvent | THF, DCM, Toluene, Phosphate Buffer | Provides a medium for the reaction, influences solubility and reactivity. |

| Base | Triethylamine (TEA), DBU, K₂CO₃ | Neutralizes HCl byproduct, drives the reaction forward. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

Derivatization Strategies from the Chloroacetyl Moiety

The chloroacetyl group in 4-tert-butyl-N-(chloroacetyl)benzamide is a versatile chemical handle for further molecular modifications. The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon an electrophilic center, susceptible to nucleophilic substitution reactions. researchgate.net This reactivity allows for the synthesis of a wide array of derivatives.

The core of this derivatization strategy is the displacement of the chloride ion, which is a good leaving group, by a variety of nucleophiles. researchgate.net This allows for the formation of new carbon-heteroatom bonds.

Common Nucleophiles and Potential Products:

Oxygen Nucleophiles: Alcohols and phenols can react to form ether linkages.

Nitrogen Nucleophiles: Primary and secondary amines can be used to synthesize more complex amide or amine derivatives.

Sulfur Nucleophiles: Thiols are effective nucleophiles that can displace the chloride to form thioethers.

Nucleophilic Substitution Reactions

The chloroacetyl moiety of this compound is the primary hub of reactivity, featuring a carbon atom highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitating classic S(_N)2 reactions with a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups, making it a valuable intermediate in synthetic chemistry.

Common transformations involve the displacement of the chloride by nitrogen, oxygen, or sulfur-based nucleophiles. For instance, reactions with primary or secondary amines lead to the formation of N-substituted glycinamide (B1583983) derivatives. Similarly, reaction with glycine (B1666218) or its esters can produce more complex peptide-like structures. rsc.orggoogle.com The phthalimide (B116566) anion, often generated using a strong base like potassium hydroxide (B78521), is another effective nitrogen nucleophile that can be used in a Gabriel-type synthesis to introduce a primary amine group upon subsequent hydrolysis. libretexts.org

The following table summarizes typical nucleophilic substitution reactions on the chloroacetyl group:

| Nucleophile | Reagent(s) | Solvent | Product Class | Ref. |

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N) | DMF, Acetonitrile | N-substituted glycinamide derivative | chemrxiv.org |

| Glycine tert-butyl ester | Base | Dichloromethane | Dipeptide precursor | google.com |

| Phthalimide | Potassium Hydroxide | DMF | N-Phthalimidoyl glycinamide derivative | libretexts.org |

| Thiol (RSH) | Base (e.g., NaH) | THF | Thioether derivative | - |

| Alcohol/Phenol (ROH/ArOH) | Strong Base (e.g., NaH) | THF, Dioxane | α-Oxy amide derivative | - |

Note: Specific reaction conditions can vary based on the nucleophilicity and steric bulk of the incoming nucleophile.

Reduction and Hydrolysis Pathways

The amide functionalities in this compound present opportunities for reduction and hydrolysis, although they require distinct conditions due to their inherent stability.

Reduction Pathways: The reduction of amides typically requires powerful reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally ineffective at reducing amides under standard conditions but can achieve this transformation at high temperatures (e.g., 162°C in diglyme) or in the presence of activating additives like iodine (I₂). semanticscholar.org A more common and potent reagent for this purpose is lithium aluminum hydride (LiAlH₄), which can reduce the benzamide moiety to a benzylamine. libretexts.orgyoutube.com Selective reduction of one amide group over the other would be challenging and would likely depend on carefully controlled reaction conditions or the use of specialized reagents. The chloroacetyl group can also be reduced, potentially leading to the corresponding aminoethanol derivative after displacement of the chloride.

Hydrolysis Pathways: Amide bonds are robust but can be cleaved via hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Studies on related sulfonamides have shown that hydrolysis can be effected using strong acids like sulfuric acid (H₂SO₄). nih.gov Base-catalyzed hydrolysis proceeds by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. In both cases, heating is often required to drive the reaction to completion. The differential reactivity of the two amide bonds—the benzamide versus the chloroacetamide—could potentially allow for selective hydrolysis, although this would be highly dependent on the specific reaction conditions.

| Transformation | Reagent(s) | Conditions | Outcome | Ref. |

| Reduction | LiAlH₄ | THF, Reflux | Reduction of amide(s) to amine(s) | libretexts.orgyoutube.com |

| Reduction | NaBH₄ / I₂ | THF, Reflux | Reduction of amide(s) to amine(s) | semanticscholar.org |

| Reduction | NaBH₄ | Diglyme, 162 °C | Reduction of primary aromatic amides | |

| Hydrolysis | H₂SO₄ / H₂O | Heat | Cleavage of amide bond(s) to carboxylic acid and amine | nih.gov |

| Hydrolysis | NaOH / H₂O | Heat | Cleavage of amide bond(s) to carboxylate and amine | - |

Diversification via Cross-Coupling and Other Functionalizations

Modern catalytic methods offer sophisticated strategies for the diversification of benzamide structures, moving beyond the classical reactivity of the chloroacetyl group. These reactions primarily focus on the functionalization of the aromatic ring or the amide bond itself.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling has emerged as a powerful tool for C-H bond functionalization. Nickel-catalyzed reactions, in particular, have been developed for the direct alkylation of ortho C-H bonds in benzamides. acs.org These reactions typically employ a directing group, such as an 8-aminoquinoline (B160924) moiety attached to the amide nitrogen, to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. acs.orgnih.gov This strategy allows for the introduction of alkyl groups from unactivated alkyl halides directly onto the aromatic ring.

Palladium-catalyzed cross-coupling reactions are also prominent, particularly for forming C-N bonds. Methods have been developed for the N-arylation of secondary acyclic amides with aryl halides and pseudohalides. nih.gov While this would involve a different substrate (e.g., 4-tert-butylbenzamide), it represents a key strategy for creating tertiary amides, which are prevalent in pharmaceuticals and materials science.

| Reaction Type | Catalyst System | Coupling Partners | Key Feature | Ref. |

| C-H Alkylation | Ni(OTf)₂ / PPh₃ | Benzamide (with directing group) + Alkyl Halide | Direct, regioselective functionalization of ortho C-H bond | acs.org |

| C-N Coupling (N-Arylation) | [(allyl)PdCl]₂ / Biaryl Phosphine Ligand | Secondary Amide + Aryl Halide/Triflate | Synthesis of tertiary aryl amides | nih.gov |

| Suzuki-Miyaura Coupling | Palladium Catalyst | N-alkoxyimidoyl bromide + Arylboronic acid | Synthesis of ketoxime ethers | nih.gov |

Other Functionalizations: Beyond cross-coupling, photochemical methods have been developed for the regioselective C(sp³)–H amination of the N-alkyl groups of amides using N-haloimides. nih.gov This metal-free approach allows for the selective installation of an amine functionality at the carbon adjacent to the amide nitrogen under mild, visible-light-induced conditions.

Regio- and Stereoselectivity in Synthetic Routes

Controlling the site of reaction (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is fundamental to modern organic synthesis.

Regioselectivity: The synthesis of this compound itself involves a highly regioselective N-acylation of 4-tert-butylbenzamide with chloroacetyl chloride. The nucleophilicity is localized at the nitrogen atom of the primary amide, directing the acylation to this site exclusively over the aromatic ring or the amide oxygen.

In subsequent functionalizations, regioselectivity remains a key consideration. As mentioned, nickel-catalyzed C-H activation achieves high regioselectivity for the ortho position through the use of a chelating directing group. acs.org In the case of meta-substituted benzamides, these reactions have been shown to selectively functionalize the less sterically hindered ortho C-H bond. acs.org Similarly, photochemical C-H amination demonstrates strong regioselectivity, targeting the amino carbon of the amide. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral and thus has no stereocenters. Stereoselectivity becomes a relevant concept when its reactions lead to the formation of chiral products. For instance:

Nucleophilic Substitution: If the compound reacts with a chiral, non-racemic nucleophile (e.g., a chiral amine or alcohol), the product will be chiral.

Reduction: The reduction of a related ketone analog could create a chiral alcohol. The use of stereoselective reducing agents could favor the formation of one enantiomer over the other.

Haloamination: In analogous systems, catalytic stereoselective haloamination of olefins has been used to install both a halogen and an amine across a double bond with high stereocontrol, a strategy that highlights the importance of catalyst design in controlling stereochemical outcomes. nih.gov

While no inherent chirality exists in the starting material, its transformations provide multiple opportunities for the introduction and control of stereocenters, a critical aspect in the synthesis of complex, biologically active molecules.

Structure Activity Relationship Sar Investigations of 4 Tert Butyl N Chloroacetyl Benzamide and Its Derivatives

Influence of the 4-tert-Butyl Group on Molecular Interactions

The 4-tert-butyl group, a bulky and lipophilic substituent on the benzamide (B126) ring, plays a significant role in the molecular interactions of 4-tert-butyl-N-(chloroacetyl)benzamide and its derivatives. Its presence can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Research on related benzamide derivatives has highlighted the importance of the 3-(tert-butyl)-4-hydroxyphenyl unit for antagonistic activity at the farnesoid X receptor (FXR). nih.gov This suggests that the tert-butyl group is essential for creating specific interactions within the receptor's binding pocket. The steric bulk of the tert-butyl group can induce conformational changes in the target protein, leading to either agonistic or antagonistic effects. In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides acting as TRPV1 antagonists, the 4-tert-butylbenzyl group was found to be a key feature for potent activity. mdpi.com

The following table summarizes the impact of the tert-butyl group on the activity of related benzamide derivatives based on findings from various studies.

| Compound Class | Key Finding | Reference |

| 3-(tert-butyl)-4-hydroxyphenyl benzamides | The 3-(tert-butyl)-4-hydroxyphenyl unit is essential for FXR antagonistic activity. | nih.gov |

| N-4-t-butylbenzyl propanamides | The 4-tert-butylbenzyl group is a key feature for potent TRPV1 antagonism. | mdpi.com |

| Substituted Benzamides | Substituents on the benzamide ring indirectly mediate interactions with receptor transmembrane helices. | nih.gov |

Role of the Chloroacetyl Moiety in Biological Target Engagement

The chloroacetyl moiety in this compound is a reactive electrophilic group that can play a crucial role in its interaction with biological targets. This functional group is known to act as a covalent inhibitor by forming a stable bond with nucleophilic residues, such as cysteine, in the active site of enzymes or receptors. rsc.orgnih.gov

The formation of a covalent bond can lead to irreversible inhibition, which can result in prolonged duration of action and increased potency. nih.gov The reactivity of the chloroacetyl group can be modulated by the electronic properties of the rest of the molecule. In the context of drug design, chloroacetamide fragments are screened to identify new scaffolds that can covalently bind to target proteins. rsc.org

While the high reactivity of chloroacetamides can be advantageous for potent inhibition, it can also lead to off-target effects and potential toxicity. nih.gov Therefore, a careful balance between reactivity and selectivity is essential in the design of covalent inhibitors. The use of chloroacetyl chloride in the synthesis of various biologically active compounds, including azetidinones, highlights its importance as a building block for introducing a reactive handle into a molecule. mdpi.comresearchgate.net

The table below outlines the general role of the chloroacetyl group in the context of bioactive molecules.

| Feature | Description | Reference |

| Mechanism of Action | Acts as an electrophile to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine). | rsc.orgnih.gov |

| Consequence of Covalent Bonding | Can lead to irreversible inhibition, prolonged duration of action, and increased potency. | nih.gov |

| Challenges in Drug Design | Potential for off-target reactivity and toxicity requires careful optimization of the molecular scaffold. | nih.gov |

Systematic Structural Modifications for SAR Elucidation

To understand the structure-activity relationships of this compound, systematic modifications of its different structural components are necessary. These modifications can provide insights into the key interactions with its biological target and help in the design of more potent and selective analogs.

The benzamide ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence biological activity. nih.gov Modifications to the benzamide ring of this compound could involve altering the position of the tert-butyl group, introducing additional substituents, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

For instance, studies on substituted benzamides have shown that the presence and position of polar substituents on the benzamide ring can affect their affinity for dopamine (B1211576) receptors. nih.gov Replacing the benzamide ring with a different scaffold could lead to compounds with altered selectivity profiles. A database of ring replacements that have a significant chance of improving biological activity has been compiled from medicinal chemistry literature, offering potential bioisosteric replacements for the benzamide core. rug.nl

The N-substituent in this compound is the chloroacetyl group. As discussed, this group is crucial for covalent bond formation. Altering this substituent can modulate the reactivity and selectivity of the compound. For example, replacing the chloroacetyl group with other electrophilic "warheads" such as acrylamides or vinyl sulfones could change the covalent binding mechanism and kinetics. nih.gov

Alternatively, replacing the chloroacetyl group with non-reactive substituents would allow for the investigation of reversible binding interactions. SAR studies on N-substituted benzamide derivatives have demonstrated that modifications at this position can significantly impact their antiproliferative activities. nih.gov

In many bioactive molecules, a linker connects a pharmacophore to another functional moiety. researchgate.net While this compound does not have a distinct linker in its core structure, the chloroacetyl group itself can be considered as part of a reactive linker if the benzamide portion is the primary recognition element.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, QSAR models could be developed to predict the activity of new, unsynthesized analogs.

QSAR studies on substituted benzamides have successfully modeled their antimicrobial activity using topological descriptors and molecular connectivity indices. nih.gov These models can help in identifying the key physicochemical properties that govern the biological activity of these compounds. For example, a QSAR study on N-substituted benzimidazole (B57391) derived carboxamides highlighted the importance of certain molecular descriptors for their antioxidative potential. nih.gov

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to guide the design of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process.

Molecular Interaction Studies and Mechanistic Insights

Investigation of Enzymatic Inhibition Mechanisms

The chloroacetamide functional group is a well-characterized electrophilic "warhead" in medicinal chemistry. It can form a stable, covalent bond with nucleophilic amino acid residues found in the active sites of various enzymes, often leading to irreversible inhibition. nih.govyoutube.com This mechanism is central to the potential enzymatic inhibition profile of 4-tert-butyl-N-(chloroacetyl)benzamide.

In Vitro Enzyme Assays (e.g., Hydrolases, Transferases)

While specific experimental data on this compound is not extensively available in the public domain, its structure allows for predictions about its potential targets. The N-chloroacetyl group is known to target enzymes such as hydrolases and transferases, particularly those that utilize a nucleophilic cysteine or histidine residue in their catalytic cycle.

For instance, studies on other benzamide (B126) derivatives have demonstrated inhibitory activity against various enzymes. Certain benzamides have been shown to inhibit histone deacetylases (HDACs), which are a class of hydrolases. rsc.org Although these specific examples may not involve a chloroacetyl group, they highlight the benzamide scaffold's ability to direct molecules to enzyme active sites. The addition of the chloroacetyl moiety to the 4-tert-butylbenzamide (B1266068) structure would confer the ability to covalently modify the target enzyme, a mechanism distinct from the reversible inhibition often seen with other benzamides.

The potential for this compound to inhibit glutathione (B108866) S-transferases (GSTs), a family of transferases, is also noteworthy. GSTs contain a reactive cysteine residue in their active site and are involved in detoxification pathways. The electrophilic nature of the chloroacetyl group makes it a candidate for interacting with and inhibiting such enzymes. chemsrc.com

Table 1: Potential Enzyme Classes Targeted by Electrophilic Chloroacetamide Moieties This table is illustrative and based on the known reactivity of the chloroacetyl functional group, not on specific experimental data for this compound.

| Enzyme Class | Sub-Class Example | Key Nucleophilic Residue | Potential Inhibition Mechanism |

|---|---|---|---|

| Hydrolases | Cysteine Proteases (e.g., Caspases, Cathepsins) | Cysteine | Covalent Alkylation |

| Hydrolases | Deubiquitinating Enzymes (DUBs) | Cysteine | Covalent Alkylation |

| Transferases | Glutathione S-Transferases (GSTs) | Cysteine | Covalent Alkylation |

Kinetic Analysis of Enzyme-Compound Interactions

A kinetic analysis would be essential to formally characterize the nature of inhibition by this compound on a putative target enzyme. Such studies typically involve measuring enzyme activity at various concentrations of the substrate and the inhibitor.

For a covalent irreversible inhibitor, the kinetic profile would be expected to be time-dependent. The analysis would typically follow a two-step model: an initial non-covalent binding of the inhibitor to the enzyme (E+I), followed by the formation of the irreversible covalent bond (E-I).

The equation for this interaction is: E + I ⇌ E·I → E-I

Here, KI represents the dissociation constant for the initial non-covalent complex, and kinact is the rate of inactivation. Kinetic experiments would aim to determine these values, providing a quantitative measure of the inhibitor's potency and reactivity. nih.gov While specific kinetic studies for this compound are not available, this framework provides the established method for evaluating its interaction with any identified enzyme targets. youtube.com

Receptor Binding and Modulation Studies

The benzamide scaffold is a common feature in a wide range of pharmacologically active molecules that target various receptors. For example, substituted benzamides are known to have a high affinity for dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov

Ligand-Receptor Interaction Profiling

To understand the potential of this compound as a receptor ligand, its interaction profile would need to be assessed against a panel of known receptors. The 4-tert-butyl group is a bulky, hydrophobic moiety that could play a significant role in the binding specificity, potentially fitting into a hydrophobic pocket within a receptor's binding site.

While non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces) would initially guide the binding of the benzamide portion of the molecule, the chloroacetyl group offers the potential for covalent bonding if a suitable nucleophilic residue is present in the binding pocket. This could transform a reversible interaction into an irreversible one, leading to prolonged receptor modulation.

Binding Affinity Determinations

Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. These values are determined through radioligand binding assays or other biophysical techniques like surface plasmon resonance (SPR).

For example, studies on novel benzamide derivatives targeting the Cereblon (CRBN) E3 ligase have used assays to determine IC50 values, which reflect the concentration of a compound required to inhibit 50% of the specific binding of a known ligand. researchgate.net Similar methodologies could be applied to determine the binding affinity of this compound for its potential receptor targets.

Table 2: Methodologies for Receptor Binding Analysis This table outlines common experimental approaches used to study ligand-receptor interactions.

| Technique | Principle | Key Parameter(s) Determined |

|---|---|---|

| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by the test compound. | Ki (Inhibition Constant) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. | Kd (Dissociation Constant), kon, koff |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a receptor. | Kd, ΔH (Enthalpy), ΔS (Entropy) |

Cellular Target Identification and Pathway Analysis

A key challenge and opportunity with reactive, covalently-binding molecules like this compound is the identification of their specific cellular targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for this purpose. mdpi.comresearchgate.net

ABPP utilizes chemical probes with a reactive group (like a chloroacetamide) and a reporter tag (such as biotin (B1667282) or a fluorophore) to covalently label active enzymes in complex biological systems. mdpi.com Since this compound contains the reactive chloroacetyl group, it can be considered a "warhead" for an activity-based probe.

The general workflow for using a probe based on this compound would involve:

Probe Synthesis: A derivative of this compound would be synthesized with an alkyne or azide (B81097) handle for "click" chemistry.

Cellular Labeling: The probe would be incubated with live cells or cell lysates to allow it to covalently bind to its protein targets.

Reporter Tagging: A reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) would be attached to the probe-labeled proteins via click chemistry.

Target Identification: Biotin-tagged proteins would be enriched and subsequently identified using mass spectrometry-based proteomics.

By identifying the proteins that are covalently modified by the probe, researchers can uncover the cellular targets of the parent compound. This information is crucial for understanding its mechanism of action and for analyzing the biological pathways it might modulate. nih.govnih.gov For instance, if the compound were found to target a specific kinase, subsequent analysis would focus on the signaling pathways regulated by that kinase.

Protein Interaction Studies

Direct experimental studies detailing the specific protein interactions of this compound are not extensively documented in publicly available research. However, based on the chemical nature of its functional groups, particularly the electrophilic chloroacetyl group, scientifically grounded hypotheses regarding its potential protein targets can be formulated. The chloroacetyl group is a known "warhead" in targeted covalent inhibitors, capable of forming a stable covalent bond with nucleophilic amino acid residues on proteins.

The most likely target for such a reactive group is the thiol side chain of cysteine residues. Cysteine residues are often found in the active sites or allosteric binding pockets of enzymes and can play crucial roles in their catalytic activity or regulation. The interaction would proceed via a nucleophilic substitution reaction, where the cysteine thiol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable thioether linkage. This covalent modification is often irreversible and can lead to potent and sustained inhibition of the target protein's function.

Potential protein classes that could be targeted by this compound through this mechanism include:

Kinases: Many kinases possess cysteine residues in or near their ATP-binding pocket. Covalent inhibitors targeting these residues have been successfully developed for various kinases involved in cell signaling and proliferation.

Proteases: Cysteine proteases, which utilize a cysteine residue for catalysis, are another plausible class of targets.

Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as certain histone deacetylases (HDACs), also contain reactive cysteine residues that can be targeted by covalent inhibitors. nih.govacs.org

Other Enzymes: Various other enzymes with critical cysteine residues could also be potential targets. For instance, MurA, an enzyme involved in bacterial peptidoglycan biosynthesis, is inhibited by compounds with a chloroacetamide warhead that covalently bind to an active site cysteine. nih.gov

The tert-butyl group and the benzamide core of the molecule would play a crucial role in directing the compound to specific protein binding sites, contributing to the selectivity of the interaction. The bulky, hydrophobic tert-butyl group can engage in van der Waals interactions within hydrophobic pockets of a protein, while the benzamide moiety can form hydrogen bonds and other non-covalent interactions, thereby orienting the chloroacetyl group for an efficient reaction with a nearby cysteine residue.

It is imperative to underscore that these proposed interactions are hypothetical and require validation through direct experimental approaches such as activity-based protein profiling (ABPP), mass spectrometry-based proteomics to identify covalently modified proteins, and co-crystallization studies to visualize the binding mode.

Modulation of Cellular Processes at a Molecular Level

The interaction of this compound with its putative protein targets would, in turn, modulate various cellular processes. The specific cellular outcomes would be contingent on the function of the protein that is inhibited.

Inhibition of Signaling Pathways: If the target is a kinase, the compound could disrupt cellular signaling cascades that are critical for cell growth, differentiation, and survival. For example, inhibition of kinases involved in cancer progression could lead to anti-proliferative effects. Benzamide derivatives have been investigated as inhibitors of various kinases, including Rho-associated kinase-1 (ROCK1) and tyrosine kinases. tandfonline.commdpi.com

Disruption of Protein Degradation: Targeting enzymes involved in the ubiquitin-proteasome system could alter protein turnover and affect cellular homeostasis.

Alteration of Gene Expression: By inhibiting epigenetic modifiers like HDACs, the compound could lead to changes in chromatin structure and gene expression. nih.govresearchgate.net This can have profound effects on cellular function and has been exploited for the development of anti-cancer agents.

Interference with Neurotransmission: Benzamide derivatives are known to act on dopamine and serotonin (B10506) receptors, playing a role in the treatment of various neurological and psychiatric disorders. drugbank.com Some N-benzyl benzamide derivatives have shown potential as selective butyrylcholinesterase inhibitors for the possible treatment of Alzheimer's disease. nih.gov

Disruption of Protein-Protein Interactions: Some benzamide derivatives have been designed to interfere with protein-protein interactions, such as the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is a therapeutic strategy for ischemic stroke. nih.gov

The cellular effects of this compound would likely be dose-dependent and cell-type specific, reflecting the expression levels and accessibility of its protein targets in different cellular contexts.

Comparative Analysis with Known Bioactive Benzamide Scaffolds

The benzamide core is a versatile scaffold that has been extensively utilized in the development of drugs for a wide array of therapeutic areas. A comparative analysis of this compound with other well-characterized bioactive benzamides can provide insights into its potential biological activities.

| Feature | This compound | Entinostat (HDAC Inhibitor) wikipedia.org | Mocetinostat (HDAC Inhibitor) wikipedia.org | Imatinib (B729) (Kinase Inhibitor) wikipedia.org |

| Core Structure | Benzamide | Benzamide | Benzamide | Benzamide |

| Key Substituents | 4-tert-butyl, N-chloroacetyl | Pyridine ring, amino group | Pyridine ring, methoxy (B1213986) group | Piperazine, pyridine, pyrimidine (B1678525) rings |

| Mechanism of Action | Hypothesized covalent inhibition | Reversible inhibition of HDACs | Reversible inhibition of HDACs | Competitive inhibition of tyrosine kinases |

| Primary Target Class | Hypothesized cysteine-containing proteins (e.g., kinases, proteases) | Histone Deacetylases (Class I) | Histone Deacetylases (Class I) | Tyrosine Kinases (e.g., Bcr-Abl, c-KIT) |

| Therapeutic Area | Investigational | Oncology | Oncology | Oncology, Gastroenterology |

This comparative table highlights the versatility of the benzamide scaffold. While sharing the same core, the nature and positioning of the substituents dramatically influence the biological target and the resulting therapeutic application.

Entinostat and Mocetinostat: These compounds are examples of benzamide-based HDAC inhibitors used in oncology. wikipedia.org They feature a more extended structure with a zinc-binding group that interacts with the active site of HDACs. In contrast, this compound lacks a classical zinc-binding motif and is hypothesized to act via a different, covalent mechanism.

Imatinib: A cornerstone in targeted cancer therapy, imatinib is a tyrosine kinase inhibitor. wikipedia.org Its complex structure, including a piperazinyl-methyl group, allows for specific interactions within the ATP-binding pocket of kinases like Bcr-Abl. While this compound could also potentially target kinases, its simpler structure and reactive chloroacetyl group suggest a different binding mode and selectivity profile.

The presence of the 4-tert-butyl group in this compound provides a significant hydrophobic substituent which could enhance binding to proteins with corresponding hydrophobic pockets. The N-chloroacetyl group confers a reactive character, suggesting a potential for covalent and irreversible inhibition, a feature not present in many other bioactive benzamides which are typically reversible inhibitors. This unique combination of a bulky hydrophobic group and a reactive electrophile suggests that this compound may exhibit a distinct pharmacological profile compared to other known benzamide-based therapeutic agents.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-tert-butyl-N-(chloroacetyl)benzamide, docking studies would be instrumental in identifying potential protein targets and understanding the molecular interactions that govern its binding.

Target Prediction: Based on the known biological activities of various benzamide (B126) derivatives, potential targets for this compound could include enzymes and receptors involved in a range of physiological processes. For instance, benzamides have been investigated as inhibitors of enzymes like DNA gyrase researchgate.net, acetylcholinesterase (AChE), and β-secretase (BACE1) mdpi.com, and as antagonists for receptors like the dopamine (B1211576) D2 receptor. The Swiss-Target-Prediction tool is often employed to predict probable protein targets for small molecules based on structural similarity to known ligands nih.gov. A hypothetical target prediction for this compound might include a range of kinases, proteases, and G-protein coupled receptors.

Binding Mode Analysis: A docking simulation would place the this compound molecule into the binding site of a potential protein target. The analysis of the resulting poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The bulky tert-butyl group would likely favor binding to a hydrophobic pocket within the receptor. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the binding site. The chloroacetyl moiety introduces a reactive electrophilic site, which could potentially form a covalent bond with a nucleophilic residue (like cysteine or serine) in the active site of some enzymes, leading to irreversible inhibition.

In a hypothetical docking study against a protein kinase, the benzamide core could form hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors. The 4-tert-butylphenyl group would occupy the hydrophobic back pocket, while the chloroacetyl group could be positioned near a cysteine residue, poised for covalent modification. The docking score, an estimation of the binding free energy, would quantify the affinity of the compound for the target. For example, docking studies on other benzamide derivatives have shown binding energies ranging from -8.0 to -9.7 kcal/mol against α-glucosidase.

Illustrative Data from a Hypothetical Molecular Docking Study:

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Protein Kinase A (PKA) | -8.5 | Val56, Leu173 | Hydrophobic |

| Glu121, Asp184 | Hydrogen Bonding | ||

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334 | π-π Stacking |

| Ser200 | Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule over time and can be used to assess the stability of a ligand-protein complex.

Conformational Analysis: For an isolated this compound molecule, MD simulations can explore its conformational landscape. The rotation around the amide bond and the single bonds connecting the phenyl ring to the amide and the chloroacetyl group would be of particular interest. Theoretical and experimental studies on substituted benzamides have shown that the planarity of the amide group and its orientation relative to the phenyl ring are crucial for biological activity nih.gov. The bulky tert-butyl group may sterically influence the preferred conformation.

Binding Stability: When applied to a protein-ligand complex predicted by molecular docking, MD simulations can assess its stability. By simulating the complex in a solvent environment over a period of nanoseconds, one can observe whether the ligand remains in the binding pocket and maintains the key interactions identified in the docking study. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions. For other benzamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex within the binding site of the target protein tandfonline.comdntb.gov.ua.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.

Electronic Structure: DFT calculations can provide valuable information about the electronic properties of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For benzamide derivatives, the HOMO is often localized on the benzamide moiety, while the LUMO distribution can vary depending on the substituents sci-hub.se. The presence of the electron-withdrawing chloroacetyl group is expected to lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack.

Reactivity Prediction: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which show the electron-rich and electron-poor regions of the molecule. The carbonyl carbon of the chloroacetyl group is expected to be highly electrophilic, making it a likely site for nucleophilic attack. This is consistent with the known reactivity of α-halo ketones. The reactivity of the chloroacetyl group is a key feature of this molecule, as it can act as a covalent modifier of biological targets nih.gov.

Illustrative DFT-Calculated Properties for a Benzamide Analog:

| Property | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

QSAR: If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This model would be a mathematical equation that relates descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) to their activity. For instance, a QSAR study on other benzamide derivatives has shown that properties like polarizability and steric factors are important for their activity igi-global.com. Such a model for this compound and its analogs could guide the design of new compounds with improved potency.

QSPR: QSPR models can predict various physicochemical properties of this compound, such as solubility, melting point, and chromatographic retention times. These models are built by correlating structural descriptors with experimentally determined properties for a set of similar compounds.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these predictions would be crucial in the early stages of drug development to assess its drug-likeness. Various online tools and software can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. For many N-phenylbenzamides, in silico ADMET predictions have been a key part of their preclinical evaluation nih.gov.

Exploration of Research Applications Beyond Traditional Medicinal Chemistry Non Clinical

Agrochemical Research (e.g., Fungicides, Herbicides, Plant Growth Regulators)

The structural features of 4-tert-butyl-N-(chloroacetyl)benzamide suggest its potential for investigation within agrochemical research, an area where both benzamide (B126) and chloroacetamide derivatives have established significance.

Fungicides: Benzamide derivatives are a known class of fungicides. For instance, studies on novel benzamide derivatives containing a triazole moiety have demonstrated significant antifungal activities against various phytopathogenic fungi. nih.govnih.gov The efficacy of these compounds is often linked to the specific substitutions on the benzene (B151609) ring, with halogen placements sometimes enhancing the biological activity. nih.govnih.gov While direct studies on the fungicidal action of this compound are not prominent in the available literature, its core structure aligns with the general pharmacophore of active benzamide fungicides. Further research would be required to determine if the combination of the 4-tert-butyl group and the N-chloroacetyl moiety confers any specific antifungal properties.

Herbicides: The chloroacetamide group is a hallmark of a major class of herbicides. Chloroacetamides typically function as inhibitors of very-long-chain fatty acid synthesis in susceptible plants. While specific herbicidal activity data for this compound is not available, the presence of the N-(chloroacetyl) functional group places it within a class of compounds with a well-established herbicidal mode of action. researchgate.net The particular substitution pattern, including the 4-tert-butylbenzamide (B1266068) portion, would influence its selectivity, uptake, and translocation within plants, necessitating empirical testing to validate any herbicidal potential.

Plant Growth Regulators: The application of chemical compounds to regulate and improve plant growth, especially under stress conditions, is a key area of agricultural development. Certain chemical structures can enhance plant vigor, quality, and tolerance to abiotic stress. google.com While there is no specific data indicating that this compound has been evaluated as a plant growth regulator, its potential interaction with plant biology, inferred from its constituent chemical groups, makes it a candidate for screening in such applications.

Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Assemblies)

The reactivity of the chloroacetyl group in this compound opens up theoretical possibilities for its use in materials science, although specific research in this area appears limited.

Polymer Chemistry: The chloroacetyl group can participate in nucleophilic substitution reactions. This reactivity could potentially be exploited to graft the molecule onto polymers that have nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups). Such a modification could be used to alter the surface properties of materials, introducing the hydrophobic and rigid characteristics of the 4-tert-butylbenzoyl moiety. Furthermore, while distinct from the subject compound, research on polymers derived from N-tert-butylacrylamide demonstrates the utility of the tert-butylamide group in creating functional polymers for applications such as lubricant additives. researchgate.net This suggests that the tert-butylbenzamide portion of the molecule could impart useful properties if incorporated into a polymer structure.

Supramolecular Assemblies: The benzamide functional group is capable of forming strong hydrogen bonds. This property is fundamental to the construction of supramolecular assemblies, where molecules self-organize into larger, ordered structures. The combination of hydrogen bonding capability and the defined shape conferred by the tert-butylphenyl group could make this compound a building block for designing complex, non-covalent structures like tapes, rosettes, or liquid crystals. The chloroacetyl group could also serve as a reactive site for post-assembly modification.

Application as Chemical Probes and Tools in Chemical Biology

The N-(chloroacetyl) moiety is a reactive electrophile, making this compound a potential tool for applications in chemical biology, particularly as a covalent probe.

Covalent Chemical Probes: The chloroacetamide group is known to react selectively with nucleophilic amino acid residues in proteins, most notably cysteine and to a lesser extent, histidine. acs.orgacs.orgnih.gov This reactivity allows chloroacetamide-containing molecules to form stable, covalent bonds with specific proteins, enabling their identification, study of their function, or inhibition of their activity. nih.govuochb.cz By attaching a chloroacetamide "warhead" to a molecular scaffold, researchers can create probes to covalently label and capture specific RNA-binding proteins or enzyme targets. nih.govuochb.cz

Therefore, this compound could theoretically be used as a chemical probe. The 4-tert-butylbenzamide portion would act as the "scaffold" or recognition element, directing the molecule's binding to a protein's active site or a specific pocket. If a cysteine or histidine residue is nearby, the chloroacetyl group could then react to form a covalent adduct. This would allow for the specific and irreversible labeling of the target protein, facilitating its isolation and identification. The effectiveness of such a probe would depend on the binding affinity of the tert-butylbenzamide scaffold for a particular protein target.

Catalytic Applications and Reaction Methodologies

There is no evidence in the reviewed literature to suggest that this compound itself functions as a catalyst. However, its structure makes it a relevant substrate or intermediate in various synthetic reaction methodologies.

Reaction Methodologies: The synthesis of N-substituted benzamides is a fundamental process in organic chemistry. cyberleninka.ru The creation of this compound itself involves the acylation of 4-tert-butylaniline (B146146) with chloroacetyl chloride or a related reagent. researchgate.net More broadly, N-chloroamides and benzamide derivatives are versatile intermediates. For example, methods have been developed for amide synthesis that proceed through the in-situ generation of chloro-phosphonium salts from reagents like N-chlorophthalimide. nih.gov While not directly involving the title compound as a product, these methodologies highlight the chemical context of its formation. The chloroacetyl group on the molecule is also a reactive handle for further synthetic transformations, allowing it to serve as a starting point for the construction of more complex molecules through substitution of the chlorine atom.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Advanced Derivatives

The core structure of 4-tert-butyl-N-(chloroacetyl)benzamide is ripe for chemical elaboration to generate advanced derivatives with tailored properties. Future synthetic research will likely focus on strategic modifications of this scaffold. The chloroacetyl group is a key reactive handle, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, such as amines, thiols, and azides, to create a library of novel compounds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could be employed if a bromo- or iodo-substituted version of the benzamide (B126) were synthesized. nih.gov This would permit the formation of carbon-carbon bonds, linking the benzamide core to other aromatic or heteroaromatic systems and creating more complex molecular architectures. nih.gov Another promising avenue is the direct condensation of benzoic acid precursors with a wider array of substituted amines, potentially under ultrasonic irradiation to enhance reaction efficiency and align with green chemistry principles. researchgate.net These advanced synthetic approaches will be crucial for systematically exploring the structure-activity relationships of this class of compounds.

| Synthetic Strategy | Key Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Azides | Introduction of diverse functional groups at the acetyl position. | General Organic Chemistry Principles |

| Palladium-Catalyzed Cross-Coupling | Boronic acids, Palladium catalyst, Base | Formation of C-C bonds to link other aryl groups. | nih.gov |

| Amide Bond Formation | Substituted anilines, EDCI, DMAP | Modification of the amide linker. | nih.gov |

| Direct Condensation | Carboxylic acids, Amines, Ultrasonic irradiation | Efficient and green synthesis of diverse benzamides. | researchgate.net |

Integration with High-Throughput Screening for New Research Avenues

High-throughput screening (HTS) offers a powerful methodology for rapidly assessing the biological activity of large numbers of compounds. nih.gov The this compound scaffold is an ideal starting point for the creation of a focused compound library for HTS campaigns. ku.edu Given the presence of the reactive chloroacetyl group, this library could be specifically designed as a collection of covalent inhibitors. stanford.edu Such libraries are of particular interest in drug discovery for their potential to form strong, lasting bonds with their biological targets.

The integration of this compound and its derivatives into HTS can follow two main approaches: whole cell-based assays or target-based screening. nih.gov Cell-based screening could identify compounds that produce a specific phenotypic response, such as inhibiting cancer cell proliferation. nih.gov Target-based screening, on the other hand, would test the library against a specific protein or enzyme to find direct inhibitors. nih.gov The development of HTS-compatible assays is a critical step, which may involve fluorescence, luminescence, or mass spectrometry-based readouts to enable rapid and automated data collection. The hits identified from these screens would serve as starting points for further optimization and development.

Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

Understanding how this compound derivatives interact with biological macromolecules at the molecular level is crucial for their rational design and optimization. Advanced spectroscopic techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding mode and conformational changes of both the ligand and the target protein upon complex formation.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, can be used to study intermolecular interactions, such as the formation of hydrogen bonds between the amide group of the benzamide derivative and its binding partner. mdpi.comrsc.org Computational methods, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can complement experimental data by providing theoretical insights into the electronic structure and the nature of non-covalent interactions. mdpi.comx-mol.net These advanced analytical and computational approaches will be vital in elucidating the precise mechanisms of action for any bioactive derivatives that are discovered.

| Technique | Information Provided | Application | Reference |

|---|---|---|---|

| NMR Spectroscopy | Binding modes, conformational changes, ligand-target interactions. | Detailed structural analysis of ligand-protein complexes. | researchgate.net |

| FTIR Spectroscopy | Hydrogen bonding, vibrational changes upon binding. | Studying intermolecular interactions in solid or solution state. | mdpi.comrsc.org |

| X-ray Crystallography | High-resolution 3D structure of ligand-target complexes. | Precise determination of binding orientation and key interactions. | x-mol.net |

| Computational Modeling (DFT, QTAIM) | Electronic structure, interaction energies, nature of chemical bonds. | Theoretical validation and prediction of molecular interactions. | mdpi.comx-mol.net |

Exploration of Multifunctional Benzamide Architectures

A compelling future direction is the development of multifunctional molecules based on the this compound scaffold. This involves designing single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com Such multi-target agents could offer advantages in treating complex diseases where multiple pathways are dysregulated.

The synthetic versatility of the benzamide core allows for the incorporation of other pharmacophores or bioactive moieties. For instance, the tert-butylphenyl portion could be linked to a group known to inhibit one enzyme, while a different functional group attached via the chloroacetyl position could target a second, distinct protein. This modular design strategy enables the creation of hybrid molecules with unique pharmacological profiles. nih.gov The ultimate goal is to engineer advanced benzamide architectures that exhibit synergistic effects or novel mechanisms of action unattainable with single-target agents.

Q & A

Q. What are the established synthetic routes for 4-tert-butyl-N-(chloroacetyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Benzofuran ring formation : Cyclization of precursors like 2-hydroxybenzaldehyde using acetic anhydride .

- Chlorobenzoyl group introduction : Friedel-Crafts acylation with 4-chlorobenzoyl chloride and AlCl₃ .

- tert-Butyl group attachment : Alkylation with tert-butyl bromide and potassium tert-butoxide .

Optimization : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with K₂CO₃ and pivalic acid in t-amyl alcohol) enhances regioselectivity and yield. Adjusting catalyst loading (e.g., 5 mol%) and temperature (80–100°C) improves efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Structural elucidation : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups (e.g., chloroacetyl, tert-butyl) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₉H₂₂ClNO₂; calc. 355.14 g/mol) .

Q. What are the primary biological activities reported for this compound?

- Anticancer potential : Inhibits proliferation in cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) via enzyme modulation (e.g., kinase inhibition) .

- Neuroprotective effects : Reduces Aβ42 aggregation (40% inhibition at 50 µM) in Alzheimer’s models .

Methodological note : Use in vitro assays (MTT for cytotoxicity, Thioflavin T for amyloid aggregation) with appropriate controls .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Comparative studies show:

| Modification | Activity Impact |

|---|---|

| Chlorine → Fluorine | Increased lipophilicity, enhanced BBB penetration |

| tert-Butyl removal | Reduced steric hindrance, higher enzyme affinity |

| Example : N-tert-Butyl-3-fluorobenzamide shows 2x higher antimicrobial activity than the chloro derivative . |

Q. What computational tools aid in studying its mechanism of action?

- Molecular docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., PDB 4ot5) with ΔG ≈ -9.2 kcal/mol .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.85) .

Q. How do reaction conditions influence contradictory molecular weight data?

- GPC discrepancies : Higher monomer ratios in polycondensation reactions slow molecular weight growth due to reduced mobility, despite similar FTIR reactivity .

Resolution : Use MALDI-TOF for precise mass analysis and control agitation speed (≥300 rpm) for reproducibility .

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators for dust control .

- Ventilation : Perform syntheses in fume hoods (≥0.5 m/s airflow) .

- Spill management : Absorb with silica gel, dispose as halogenated waste (EPA code D003) .

Comparative and Methodological Challenges

Q. How does this compound compare to analogs in targeting bacterial enzymes?

- Target specificity : Inhibits acps-pptase (bacterial lipid synthesis) with Ki = 0.8 µM vs. human homologs (Ki > 50 µM) .

- Synergy : Combining with fluoroquinolones reduces MICs 4-fold against E. coli .

Q. What strategies resolve low yields in palladium-catalyzed reactions?

- Additive screening : Pivalic acid (10 mol%) enhances catalytic turnover .

- Solvent effects : t-Amyl alcohol improves solubility of aromatic intermediates .

Q. How can neuroprotective activity be validated in vivo?

- Animal models : Administer 10 mg/kg (oral) in APP/PS1 mice; assess cognitive improvement via Morris water maze .

- Biomarkers : Measure CSF Aβ42 reduction (ELISA) and synaptic protein (e.g., PSD-95) upregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.